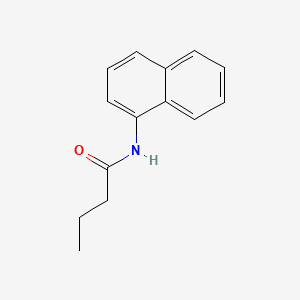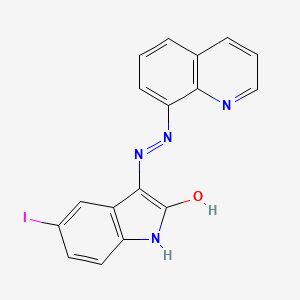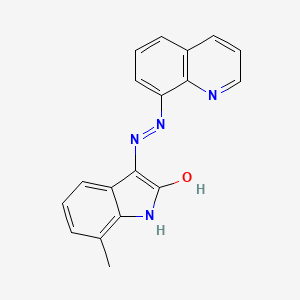![molecular formula C18H14BrClFN3O2 B3872110 1-(4-bromophenyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3872110.png)
1-(4-bromophenyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
Overview
Description
1-(4-bromophenyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-(4-bromophenyl)-5-oxopyrrolidine-3-carbohydrazide with 2-chloro-6-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine, chlorine, and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
1-(4-bromophenyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms in the structure enhances its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
- 1-(4-bromophenyl)-N’-[(E)-(2-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
- 1-(4-bromophenyl)-N’-[(E)-(2-chloro-4-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms in 1-(4-bromophenyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide distinguishes it from similar compounds. This specific arrangement of halogen atoms can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClFN3O2/c19-12-4-6-13(7-5-12)24-10-11(8-17(24)25)18(26)23-22-9-14-15(20)2-1-3-16(14)21/h1-7,9,11H,8,10H2,(H,23,26)/b22-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGWRDXFOCGQE-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NN=CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)N/N=C/C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B3872029.png)

![3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3872045.png)
![3-(2,3-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872059.png)
![(E)-3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3872067.png)

![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B3872076.png)
![2-{[(2-furylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3872084.png)

![5-methyl-4-({[4-(4-morpholinylsulfonyl)phenyl]amino}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872092.png)
![butyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate](/img/structure/B3872095.png)

![(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile](/img/structure/B3872123.png)
